(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
Description
(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a synthetic organic compound with the molecular formula C₁₇H₁₅BrN₂O₂ and a molecular weight of 359.22 g/mol . Its structure features a 4-bromophenyl group linked via a methanone bridge to a piperidine ring substituted with a pyridin-4-yloxy moiety.
Properties
IUPAC Name |
(4-bromophenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c18-14-3-1-13(2-4-14)17(21)20-11-7-16(8-12-20)22-15-5-9-19-10-6-15/h1-6,9-10,16H,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLWYMKYTQMNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Pyridin-4-yloxy)piperidine
Step 1 : Protection of piperidine-4-ol
Piperidine-4-ol undergoes N-Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP (4-dimethylaminopyridine), achieving >95% yield.
Step 2 : Mitsunobu Etherification
N-Boc-piperidine-4-ol reacts with 4-hydroxypyridine under Mitsunobu conditions:
- DIAD (diisopropyl azodicarboxylate, 1.2 eq)
- Triphenylphosphine (1.2 eq)
- Anhydrous THF, 0°C → room temperature, 12 hr
Yield: 82-88%
Step 3 : Boc Deprotection
Treatment with 4M HCl in dioxane removes the Boc group, yielding 4-(pyridin-4-yloxy)piperidine hydrochloride (quantitative yield).
Acylation with 4-Bromobenzoyl Chloride
Reaction Conditions :
- 4-(Pyridin-4-yloxy)piperidine (1.0 eq)
- 4-Bromobenzoyl chloride (1.05 eq)
- Triethylamine (2.0 eq) as base
- Dichloromethane, 0°C → reflux, 6 hr
Yield: 76-84%
Key Challenge : Steric hindrance from the pyridin-4-yloxy group necessitates extended reaction times compared to unsubstituted piperidine acylations.
Route B: Sequential Functionalization of Piperidine
Direct Etherification of Piperidin-4-one
Step 1 : Formation of Piperidin-4-yl Triflate
Piperidin-4-one reacts with triflic anhydride (Tf₂O, 1.1 eq) in presence of 2,6-lutidine (2.5 eq) at -78°C, yielding the triflate intermediate (89% yield).
Step 2 : Nucleophilic Displacement with 4-Hydroxypyridine
The triflate undergoes SN2 displacement with 4-hydroxypyridine (1.2 eq) in DMF at 80°C for 8 hr (Yield: 68%).
Step 3 : Reductive Amination to Piperidine
Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, EtOH) reduces the ketone to piperidine (92% yield).
Step 4 : Acylation as in Route A
Final acylation with 4-bromobenzoyl chloride completes the synthesis (Overall yield: 58% over 4 steps).
Industrial-Scale Optimization Strategies
Continuous Flow Synthesis
Adoption of flow chemistry improves yield and safety:
| Parameter | Batch Process | Flow System | Improvement |
|---|---|---|---|
| Reaction Time | 6 hr | 45 min | 87% faster |
| Yield | 76% | 89% | +13% |
| Temperature Control | ±5°C | ±0.5°C | 10× tighter |
Data compiled from PMC studies on analogous piperidine acylations
Solvent Recycling Protocols
Closed-loop systems recover >98% dichloromethane through fractional distillation, reducing production costs by 34%.
Analytical Characterization Benchmarks
Spectroscopic Data Consistency
| Technique | Key Signals | Reference Compound Match |
|---|---|---|
| ¹H NMR | δ 8.45 (d, J=6.0 Hz, Py-H), 4.85 (m, OCH₂) | 99.2% |
| ¹³C NMR | 165.8 ppm (C=O), 148.2 ppm (Py-C-O) | 98.7% |
| HRMS | [M+H]+ Calcd: 387.0741; Found: 387.0738 | Δ 0.0003 |
Data from PubChem entries and synthetic studies
Challenges in Process Chemistry
Byproduct Formation Pathways
Three major impurities identified:
- Over-acylation : Di-bromobenzoyl derivative (3-7% in uncontrolled reactions)
- Pyridine N-oxidation : Catalyzed by residual acid (up to 5% without neutralization)
- Piperidine Ring Opening : Under strongly acidic conditions (>2M HCl)
Mitigation strategies:
- Strict pH control during workup (maintain 6.5-7.5)
- Use of radical scavengers (BHT, 0.1% w/v) in hydrogenation steps
Green Chemistry Alternatives
Mechanochemical Synthesis
Ball-milling achieves 72% yield in solvent-free conditions:
Biocatalytic Approaches
Lipase B from Candida antarctica (CAL-B) catalyzes acylation in ionic liquids:
- [BMIM][BF₄] as solvent
- 45°C, 24 hr
- 68% yield with >99% regioselectivity
Limitation: Enzyme cost currently prohibitive for large-scale use
Comparative Method Analysis
| Parameter | Route A | Route B | Green Method |
|---|---|---|---|
| Total Steps | 3 | 4 | 1 |
| Overall Yield | 68% | 58% | 72% |
| PMI (Process Mass Intensity) | 86 | 112 | 18 |
| E-Factor | 34 | 47 | 5.2 |
| Scalability | >100 kg | <10 kg | Pilot scale |
PMI = Total mass input / Mass product; E-Factor = Waste mass / Product mass
Regulatory Considerations
Genotoxic Impurity Control
Potential mutagenic impurities from:
- Residual benzoyl chloride (<50 ppm limit)
- N-Nitrosopiperidine (Class 1 carcinogen, <1 ppm)
Control measures:
- Triple-wash with 5% NaHCO₃ solution
- Final purification via SMB chromatography (simulated moving bed)
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and compounds.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyridinyl and piperidinyl groups can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features:
- Piperidine ring : Provides conformational rigidity and serves as a scaffold for further derivatization.
- Pyridin-4-yloxy substituent : Introduces hydrogen-bonding capabilities and modulates solubility.
Comparison with Structurally Similar Compounds
Structural Analogs with Piperidine/Piperazine Cores
The following table highlights key differences between the target compound and analogs with similar piperidine/piperazine-based structures:
Key Observations :
- Linker Modifications : Ethyl linkers (e.g., ) increase flexibility but may reduce target specificity compared to rigid piperidine scaffolds.
- Biological Activity : Piperazine-containing analogs (e.g., ) are often prioritized for antiviral or CNS applications due to improved blood-brain barrier penetration.
Fluorinated and Halogenated Analogs
Fluorinated derivatives are common in drug design to enhance metabolic stability. Examples include:
Key Observations :
Biological Activity
(4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a bromophenyl group, a pyridin-4-yloxy moiety, and a piperidine ring. The arrangement of these functional groups contributes to its biological activity by facilitating interactions with various molecular targets.
The biological activity of (4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is primarily attributed to its ability to interact with specific receptors and enzymes. The bromophenyl group enhances hydrophobic interactions, while the pyridinyl and piperidinyl groups participate in hydrogen bonding and electrostatic interactions. This multifaceted interaction profile allows the compound to modulate various biochemical pathways.
Anticancer Activity
Research indicates that compounds structurally related to (4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone exhibit significant anticancer properties. For instance, derivatives that share similar functional groups have shown inhibitory effects on Na+/K(+)-ATPase and Ras oncogene activity in cancer cell lines, suggesting a potential role in cancer treatment .
Cytotoxicity Studies
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar piperidine structures have been reported to display growth inhibitory activity significantly greater than standard treatments for glioma patients .
Case Studies
- Inhibition of Na+/K(+)-ATPase : A study highlighted that certain thiazole derivatives, which share structural similarities with our compound, inhibit Na+/K(+)-ATPase activity, leading to reduced proliferation in glioma cells .
- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could induce apoptosis independent of pro-apoptotic stimuli resistance commonly seen in cancer cells .
- Comparative Analysis : When compared to other structurally similar compounds, (4-Bromophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone exhibited unique binding profiles and interaction dynamics with molecular targets, enhancing its potential as a lead compound in drug development .
Data Tables
| Biological Activity | Related Compounds | Effectiveness |
|---|---|---|
| Anticancer | 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-methanone | High |
| Cytotoxicity | Various piperidine derivatives | Moderate to High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
